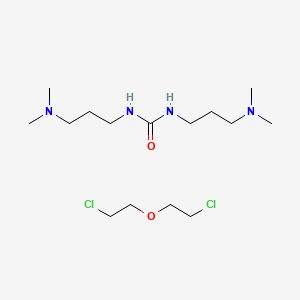

1,3-Bis(3-(dimethylamino)propyl)urea-di-2-chloroethyl ether copolymer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This copolymer has been explored for its unique properties and applications, particularly in the context of antimicrobial efficacy, membrane technology, and polymer synthesis. It demonstrates notable characteristics such as antimicrobial activity, utility in hydroxyl anion conducting membranes, and as a component in advanced polymer structures.

Synthesis Analysis

The synthesis of this copolymer involves the chemical reaction of specific monomers to form a polymer chain incorporating the urea-di-2-chloroethyl ether structure. Techniques such as phase transfer catalyzed polymerization and chemical cross-linking processes are commonly employed to achieve the desired molecular architecture and functionality.

Molecular Structure Analysis

The molecular structure of this copolymer is characterized by the presence of urea linkages and ether bonds, contributing to its complex behavior and properties. Techniques such as Fourier transform infrared (FT-IR) spectroscopy and X-ray photoelectron spectroscopy (XPS) are utilized to elucidate the structure.

Chemical Reactions and Properties

This copolymer participates in various chemical reactions due to its functional groups. For instance, it has been reported to exhibit antimicrobial activity against a range of pathogenic bacteria, highlighting its potential in biomedical applications.

Physical Properties Analysis

The physical properties of this copolymer, such as thermal stability, conductivity, and mechanical strength, are influenced by its molecular structure. Studies have shown that it possesses high thermal stability and can conduct hydroxyl anions, making it suitable for applications in membrane technology.

Chemical Properties Analysis

Chemically, the copolymer exhibits properties such as low haemolytic activity and significant antimicrobial efficacy against resistant bacterial strains. These properties are attributed to the unique arrangement of its molecular structure and the presence of quaternary ammonium groups.

Kumar, B., Mathur, A., Pathak, R., Sardana, K., Gautam, H., & Kumar, Pradeep. (2016). Evaluation of antimicrobial efficacy of quaternized poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea] against targeted pathogenic and multi-drug-resistant bacteria. Journal of Bioactive and Compatible Polymers. Link to paper.

Zhou, T., Ao, B., Wei, Y., Chen, S., Lian, K., & Qiao, J. (2017). Fabricating hydroxyl anion conducting membranes based on poly(vinyl alcohol) and bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl] urea copolymer with linear anion-exchange sites for polymer electrolyte membrane fuel cell. Solid State Ionics. Link to paper.

Safety and Hazards

properties

IUPAC Name |

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4O.C4H8Cl2O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4;5-1-3-7-4-2-6/h5-10H2,1-4H3,(H2,12,13,16);1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKAGBGPQBZUIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)NCCCN(C)C.C(CCl)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68555-36-2 |

Source

|

| Record name | Bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl]urea copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156594981 | |

CAS RN |

68555-36-2 |

Source

|

| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.